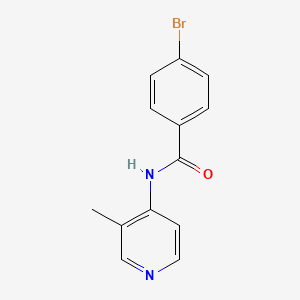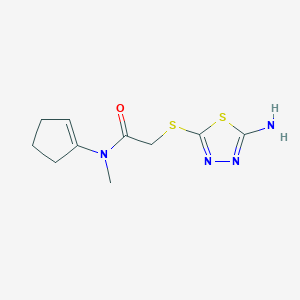
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether derivative with cyclopent-1-en-1-ylamine and methylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopentyl)-N-methylacetamide
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclohexyl)-N-methylacetamide
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(cyclopent-1-en-1-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of the cyclopent-1-en-1-yl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N4OS2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopenten-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H14N4OS2/c1-14(7-4-2-3-5-7)8(15)6-16-10-13-12-9(11)17-10/h4H,2-3,5-6H2,1H3,(H2,11,12) |
Clave InChI |
CCFPMKSDQGAKSU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CCCC1)C(=O)CSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


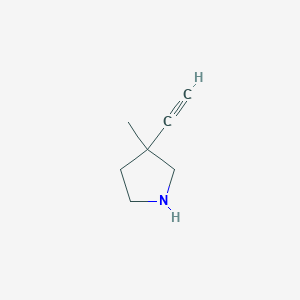
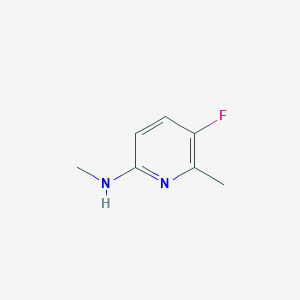


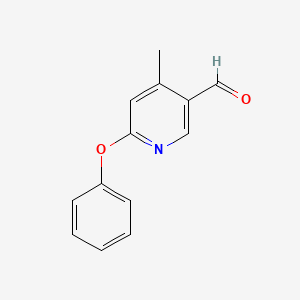
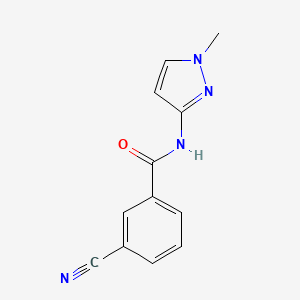
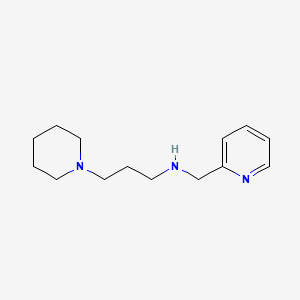

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
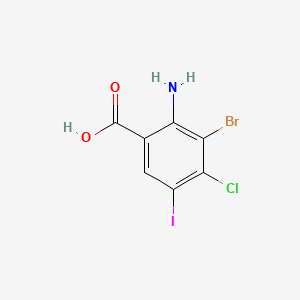
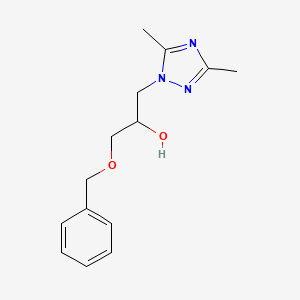
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
